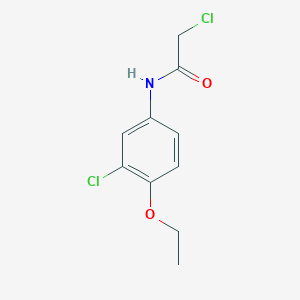![molecular formula C12H13BrFNO4 B7576050 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BFA-MP and belongs to the class of amino acid derivatives.
Aplicaciones Científicas De Investigación
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid has been extensively used in various scientific research fields. One of its primary applications is in the study of protein trafficking and secretion. This compound has been shown to inhibit the transport of proteins from the Golgi apparatus to the plasma membrane, leading to the accumulation of proteins in the Golgi. This property of BFA-MP has been utilized to study the mechanism of protein secretion in cells.
Mecanismo De Acción
The mechanism of action of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the inhibition of ADP-ribosylation factor (ARF) activation. ARF is a small GTPase that plays a crucial role in protein trafficking and secretion. BFA-MP binds to ARF and prevents its activation, thereby inhibiting the transport of proteins from the Golgi to the plasma membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid are primarily related to its inhibition of protein trafficking and secretion. This compound has been shown to induce Golgi fragmentation and inhibit the transport of proteins to the plasma membrane. Additionally, BFA-MP has been shown to induce ER stress and activate the unfolded protein response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid in lab experiments is its ability to inhibit protein trafficking and secretion. This property has been utilized to study the mechanism of protein secretion in cells. However, one of the limitations of using BFA-MP is its potential cytotoxicity at higher concentrations. Therefore, researchers need to be cautious while using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid. One of the potential applications of this compound is in the study of the mechanism of protein secretion in cancer cells. Additionally, BFA-MP can be utilized to study the role of ARF in various cellular processes. Further research is required to explore the potential therapeutic applications of this compound in various diseases.
Conclusion:
In conclusion, 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in the study of protein trafficking and secretion and has shown promising results in various lab experiments. However, further research is required to explore the full potential of this compound in various diseases.
Métodos De Síntesis
The synthesis of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the reaction of 4-bromo-2-fluorophenol with 2-(chloroacetyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to obtain the final product. The purity of the product can be enhanced through recrystallization.
Propiedades
IUPAC Name |
3-[[2-(4-bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO4/c1-15(5-4-12(17)18)11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLZTZWUDUZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)
![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)